Bienvenue dans la boutique en ligne BenchChem!

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine

Chiral chromatography Enantiomeric purity Stereospecific synthesis

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine is an enantiopure chiral building block featuring a pyrimidine core substituted with a primary amine at the 5-position and a stereochemically defined (2R,6S)-2,6-dimethylmorpholino moiety at the 2-position. With molecular formula C10H16N4O and molecular weight 208.26 g/mol, this compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 1593752-33-0
Cat. No. B2889702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine
CAS1593752-33-0
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=N2)N
InChIInChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6,11H2,1-2H3/t7-,8+
InChIKeyYGEDWBCFSXDDRO-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine (CAS 1593752-33-0): Chiral Morpholinopyrimidine Building Block for Medicinal Chemistry


2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine is an enantiopure chiral building block featuring a pyrimidine core substituted with a primary amine at the 5-position and a stereochemically defined (2R,6S)-2,6-dimethylmorpholino moiety at the 2-position . With molecular formula C10H16N4O and molecular weight 208.26 g/mol, this compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly kinase inhibitors . The (2R,6S) stereochemistry distinguishes it from the widely available racemic mixture (CAS 1247459-59-1), which contains both (2R,6S) and (2S,6R) enantiomers.

Why 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine Cannot Be Substituted by Racemic or Unsubstituted Morpholine Analogs


The enantiopure (2R,6S) stereochemistry of this compound is not interchangeable with the racemic mixture (CAS 1247459-59-1) because biological targets—particularly kinases—often exhibit stereospecific binding. The (2R,6S)-dimethylmorpholino moiety is a key pharmacophore in several highly selective, single-enantiomer kinase inhibitors: KU-0063794 (mTOR IC₅₀ ≈ 10 nM, with no inhibition of 76 other kinases or 7 lipid kinases including PI3Ks) [1], and MLi-2 (LRRK2 IC₅₀ = 0.76 nM, >295-fold selectivity over 300+ kinases) both rely on the (2R,6S) configuration for their selectivity profiles. Furthermore, the 2,6-dimethyl substitution on the morpholine ring increases lipophilicity (LogP ≈ 0.62) compared to unsubstituted morpholine analogs, directly impacting target binding, solubility, and pharmacokinetic properties. Substituting with the racemate introduces the (2S,6R) enantiomer, which may display reduced or off-target activity, compromising SAR reproducibility and biological outcomes.

Quantitative Differential Evidence: 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine vs. Closest Analogs


Enantiomeric Composition: Single (2R,6S) Isomer vs. Racemic Mixture (CAS 1247459-59-1)

The target compound (CAS 1593752-33-0) is the enantiopure (2R,6S) isomer, whereas CAS 1247459-59-1 is the racemic mixture containing equal proportions of (2R,6S) and (2S,6R) enantiomers. The racemic material is specified at 98% chemical purity but with zero enantiomeric enrichment (asymmetric atoms = 2, representing both enantiomers), meaning approximately 49% of the racemic material is the (2S,6R) enantiomer that may lack or diminish the desired biological activity . The enantiopure target compound provides a single defined stereoisomer, eliminating the 50% inactive or potentially antagonistic enantiomer present in the racemate .

Chiral chromatography Enantiomeric purity Stereospecific synthesis

Morpholine Substitution Pattern: 2,6-Dimethyl vs. Unsubstituted Morpholine (CAS 65735-68-4)

The target compound carries two methyl groups on the morpholine ring, increasing its lipophilicity (LogP ≈ 0.62) compared to the unsubstituted morpholine analog (2-morpholin-4-ylpyrimidin-5-amine, CAS 65735-68-4) . The unsubstituted analog has molecular formula C8H12N4O and MW 180.21 g/mol, while the target compound has C10H16N4O and MW 208.26 g/mol—a difference of 28.05 Da attributable to the two methyl substituents . This increased steric bulk and lipophilicity can enhance hydrophobic interactions within kinase binding pockets and influence membrane permeability, potentially improving cellular potency and target engagement.

Lipophilicity tuning Kinase inhibitor design Bioisosterism

Amine Position on Pyrimidine Ring: 5-Amine vs. 2-Amine and 4-Amine Regioisomers for Regioselective Derivatization

The primary amine at the pyrimidine 5-position exhibits distinct basicity compared to 2-amino and 4-amino regioisomers. The pKa of the conjugate acid of 5-aminopyrimidine is approximately 5.94 (predicted for the 2-morpholino-substituted derivative), while 2-aminopyrimidine has a pKa of 3.45 and 4-aminopyrimidine has a pKa of 5.71 [1]. This difference of ~2.5 pKa units between the 5-amine and 2-amine positions means the 5-amine is significantly more basic and nucleophilic under near-neutral conditions (pH 6–7), enabling preferential acylation, sulfonylation, or reductive amination at the 5-position over the 2-position when both are present.

Regioselective functionalization Nucleophilic reactivity pKa-guided synthesis

The (2R,6S)-Dimethylmorpholino Pharmacophore in Selective Kinase Inhibitors: mTOR (KU-0063794) and LRRK2 (MLi-2) Case Studies

Although direct target engagement data for the building block itself are unavailable, the (2R,6S)-dimethylmorpholino moiety is a critical pharmacophoric element in multiple highly selective, single-enantiomer clinical candidates. KU-0063794, a selective mTORC1/C2 dual inhibitor incorporating the (2R,6S)-dimethylmorpholino group, exhibits an IC₅₀ of 10 nM against mTOR and demonstrates no inhibition of 76 other protein kinases or 7 lipid kinases (including all class I PI3K isoforms) at concentrations up to 1,000-fold above its mTOR IC₅₀ [1]. Similarly, MLi-2, an LRRK2 inhibitor containing the identical (2R,6S)-dimethylmorpholino-pyrimidine substructure, achieves an LRRK2 IC₅₀ of 0.76 nM in purified kinase assays with >295-fold selectivity across a panel of over 300 kinases, receptors, and ion channels . These data demonstrate that the enantiopure (2R,6S)-dimethylmorpholino scaffold is compatible with—and likely contributes to—the exceptional selectivity profiles observed in advanced kinase inhibitor programs.

Kinase selectivity mTOR inhibition LRRK2 inhibition Medicinal chemistry

High-Value Application Scenarios for 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine (CAS 1593752-33-0)


Synthesis of Enantiopure mTOR/PI3K Pathway Inhibitors (e.g., KU-0063794 Analogs)

The (2R,6S)-dimethylmorpholino-pyrimidine scaffold is a core structural element of KU-0063794, a dual mTORC1/C2 inhibitor with an IC₅₀ of 10 nM and exceptional selectivity over 76 other kinases [1]. Researchers developing next-generation mTOR inhibitors can use this enantiopure building block to construct analogs with defined stereochemistry, avoiding the confounding effects of racemic mixtures. The 5-amine group provides a synthetic handle for amide coupling, urea formation, or reductive amination to introduce diverse C-5 substituents for SAR exploration.

LRRK2 Kinase Inhibitor Development (MLi-2-Based Chemical Series)

MLi-2, a highly selective LRRK2 inhibitor (IC₅₀ 0.76 nM, >295-fold selectivity), incorporates the (2R,6S)-dimethylmorpholino-pyrimidine substructure as its kinase hinge-binding motif . Medicinal chemistry teams pursuing LRRK2-targeted therapeutics for Parkinson's disease can employ this building block as a direct precursor for synthesizing MLi-2 analogs and back-up series, ensuring the correct stereochemistry is maintained throughout the synthetic route.

Structure-Activity Relationship (SAR) Studies on Morpholinopyrimidine Scaffolds

The combination of a primary 5-amine (pKa ≈ 5.94) [1] and a lipophilic (2R,6S)-dimethylmorpholino group (LogP ≈ 0.62) makes this compound an ideal starting material for parallel SAR libraries. The 5-amine can be selectively functionalized via amide bond formation, sulfonamide synthesis, or Buchwald-Hartwig coupling, while the pre-installed chiral morpholine eliminates the need for late-stage chiral resolution. This accelerates hit-to-lead optimization timelines compared to using the racemic building block, which would require chiral separation after derivatization.

Pharmaceutical Intermediate for ROMK Channel Inhibitor Programs

Morpholinopyrimidine derivatives have demonstrated potent ROMK (Kir1.1) channel inhibition, with reported IC₅₀ values ranging from 2.8 to 20 nM in whole-cell voltage clamp electrophysiology assays [2]. This enantiopure building block can serve as a key intermediate for synthesizing ROMK inhibitor candidates for hypertension and heart failure indications, where stereochemical purity is critical for achieving the desired ion channel selectivity and avoiding off-target cardiac effects.

Quote Request

Request a Quote for 2-((2R,6S)-2,6-Dimethylmorpholino)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.